molecular formula C29H28N2S3 B10908708 2-({2-[(4-Tert-butylbenzyl)sulfanyl]ethyl}sulfanyl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile

2-({2-[(4-Tert-butylbenzyl)sulfanyl]ethyl}sulfanyl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B10908708
M. Wt: 500.7 g/mol
InChI Key: MPHUDWUKRUCBAM-UHFFFAOYSA-N
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Description

2-[(2-{[4-(tert-butyl)benzyl]sulfanyl}ethyl)sulfanyl]-4-phenyl-6-(2-thienyl)-3-pyridyl cyanide is a complex organic compound with a unique structure that includes a pyridyl cyanide core, phenyl, thienyl, and tert-butylbenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{[4-(tert-butyl)benzyl]sulfanyl}ethyl)sulfanyl]-4-phenyl-6-(2-thienyl)-3-pyridyl cyanide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyridyl cyanide core, followed by the introduction of the phenyl, thienyl, and tert-butylbenzyl groups through various organic reactions such as nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-{[4-(tert-butyl)benzyl]sulfanyl}ethyl)sulfanyl]-4-phenyl-6-(2-thienyl)-3-pyridyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the tert-butylbenzyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

2-[(2-{[4-(tert-butyl)benzyl]sulfanyl}ethyl)sulfanyl]-4-phenyl-6-(2-thienyl)-3-pyridyl cyanide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-{[4-(tert-butyl)benzyl]sulfanyl}ethyl)sulfanyl]-4-phenyl-6-(2-thienyl)-3-pyridyl cyanide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-{[4-(tert-butyl)benzyl]sulfanyl}ethyl)sulfanyl]-4,6-diphenylnicotinonitrile
  • 2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4h-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Uniqueness

Compared to similar compounds, 2-[(2-{[4-(tert-butyl)benzyl]sulfanyl}ethyl)sulfanyl]-4-phenyl-6-(2-thienyl)-3-pyridyl cyanide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

This detailed article provides a comprehensive overview of 2-[(2-{[4-(tert-butyl)benzyl]sulfanyl}ethyl)sulfanyl]-4-phenyl-6-(2-thienyl)-3-pyridyl cyanide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C29H28N2S3

Molecular Weight

500.7 g/mol

IUPAC Name

2-[2-[(4-tert-butylphenyl)methylsulfanyl]ethylsulfanyl]-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C29H28N2S3/c1-29(2,3)23-13-11-21(12-14-23)20-32-16-17-34-28-25(19-30)24(22-8-5-4-6-9-22)18-26(31-28)27-10-7-15-33-27/h4-15,18H,16-17,20H2,1-3H3

InChI Key

MPHUDWUKRUCBAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSCCSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CC=C4)C#N

Origin of Product

United States

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